![molecular formula C25H20N2O4 B2702044 [3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate CAS No. 380477-49-6](/img/structure/B2702044.png)
[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CAY10585, and its chemical formula is C32H27N3O4. In
Mechanism Of Action
The mechanism of action of CAY10585 involves the inhibition of various enzymes and signaling pathways that are involved in the development and progression of various diseases. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. This inhibition leads to the prevention of tissue damage and fibrosis. CAY10585 has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
CAY10585 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and fibrosis in various animal models. In addition, it has also been shown to inhibit the growth and proliferation of cancer cells. CAY10585 has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Advantages And Limitations For Lab Experiments
CAY10585 has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It has also been shown to have low toxicity and is well-tolerated in animal models. However, the limitations of CAY10585 include its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For the study of CAY10585 include its potential use in the treatment of neurodegenerative diseases, the development of novel anti-inflammatory and anti-fibrotic agents, and the exploration of its use in combination with other drugs for the treatment of cancer.
Synthesis Methods
The synthesis method of CAY10585 involves the reaction of 4-methoxybenzoic acid with 3-aminophenylboronic acid, followed by the coupling reaction with 2-methylaniline and 3-oxo-2-propenonitrile. The final product is obtained by treating the intermediate product with 4-nitrophenyl chloroformate. This synthesis method has been optimized to provide high yields of CAY10585 with high purity.
Scientific Research Applications
CAY10585 has been extensively studied for its potential applications in various scientific fields. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In addition, it has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-17-6-3-4-9-23(17)27-24(28)20(16-26)14-18-7-5-8-22(15-18)31-25(29)19-10-12-21(30-2)13-11-19/h3-15H,1-2H3,(H,27,28)/b20-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQCDWKXJSXCGR-XSFVSMFZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)OC)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.